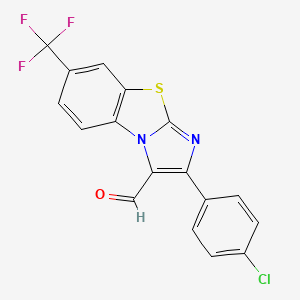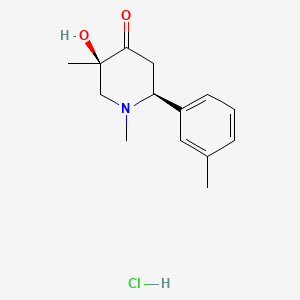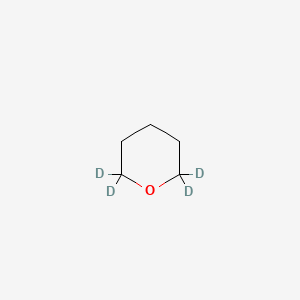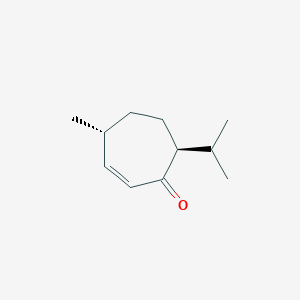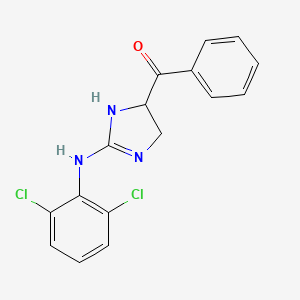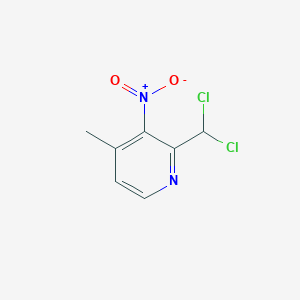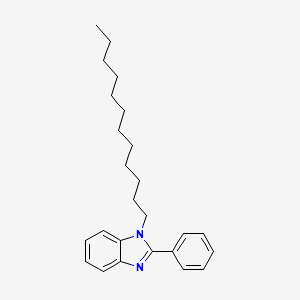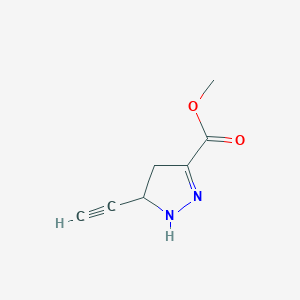![molecular formula C23H24N2O4 B13810336 beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- CAS No. 68003-43-0](/img/structure/B13810336.png)
beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-: is a complex organic compound that belongs to the class of beta-amino acids. This compound is characterized by the presence of a beta-alanine backbone substituted with a cyclohexylamino group and an anthracenyl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the beta-alanine backbone: This can be achieved through the decarboxylation of L-aspartate, catalyzed by aspartate decarboxylase.
Introduction of the cyclohexylamino group: This step involves the reaction of beta-alanine with cyclohexylamine under appropriate conditions to form the N-cyclohexyl-beta-alanine intermediate.
Attachment of the anthracenyl moiety: The final step involves the coupling of the N-cyclohexyl-beta-alanine intermediate with an anthracenyl derivative, such as 9,10-dihydro-9,10-dioxoanthracene, under suitable reaction conditions.
Industrial Production Methods: Industrial production of beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinone derivatives of the anthracenyl moiety.
Reduction: Dihydro derivatives of the anthracenyl moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of novel compounds:
Biology:
Biological activity studies: The compound’s structural features make it a candidate for studying biological activities such as antibacterial, antiviral, and anticancer properties.
Medicine:
Drug development: The compound’s potential biological activities make it a subject of interest in drug discovery and development, particularly for designing new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural features . For example, the anthracenyl moiety can interact with DNA and proteins, leading to potential anticancer effects . The cyclohexylamino group can modulate the activity of enzymes involved in neurotransmitter synthesis and metabolism .
Comparison with Similar Compounds
N-(4-iodophenyl)-beta-alanine derivatives: These compounds share the beta-alanine backbone but differ in the substituent groups, leading to variations in their biological activities.
beta-N-Methylamino-L-alanine (BMAA): A non-protein amino acid with neurotoxic properties, structurally similar to beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- but with different biological effects.
Uniqueness: The uniqueness of beta-Alanine, N-[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]- lies in its combination of the beta-alanine backbone with the cyclohexylamino and anthracenyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
68003-43-0 |
|---|---|
Molecular Formula |
C23H24N2O4 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]propanoic acid |
InChI |
InChI=1S/C23H24N2O4/c26-19(27)12-13-24-17-10-11-18(25-14-6-2-1-3-7-14)21-20(17)22(28)15-8-4-5-9-16(15)23(21)29/h4-5,8-11,14,24-25H,1-3,6-7,12-13H2,(H,26,27) |
InChI Key |
XYEVKYLQCGMFEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=C(C=C2)NCCC(=O)O)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
![1,2,5-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B13810254.png)
![2-Oxazolidinone,4-methyl-4-[2-(3-methyl-2-thienyl)ethenyl]-,(4R)-(9CI)](/img/structure/B13810268.png)
